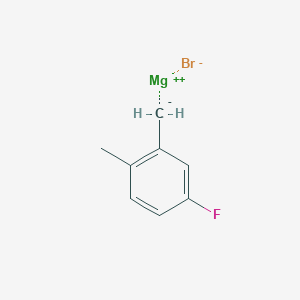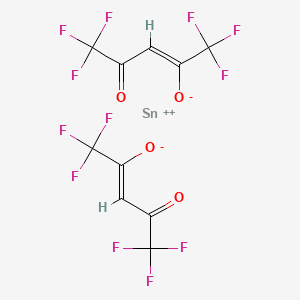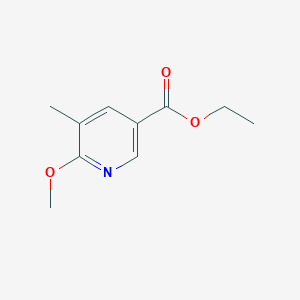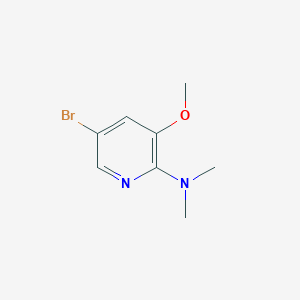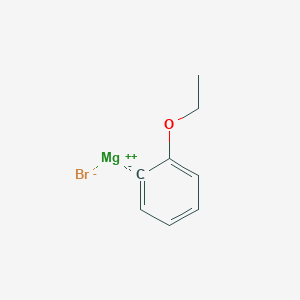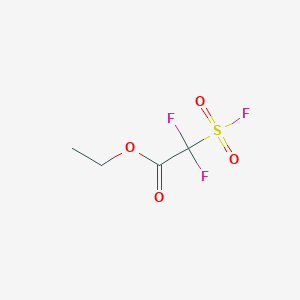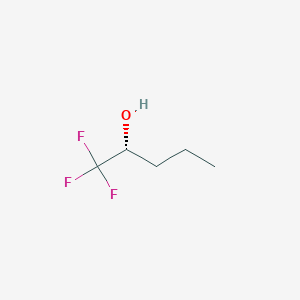
(2R)-1,1,1-Trifluoropentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1,1-Trifluoropentan-2-ol: is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentanol chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-ol typically involves the introduction of a trifluoromethyl group into a pentanol backbone. One common method is the reaction of 1,1,1-trifluoroacetone with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound, followed by reduction to yield the desired alcohol. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation of trifluoromethylated intermediates is another approach, utilizing catalysts such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-1,1,1-Trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Trifluoropentanone or trifluoropentanoic acid.
Reduction: Trifluoropentane.
Substitution: Trifluoropentyl chloride.
Applications De Recherche Scientifique
Chemistry: (2R)-1,1,1-Trifluoropentan-2-ol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
Biology: In biological research, this compound is used to study the effects of fluorinated alcohols on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated molecules in biological systems.
Medicine: The compound’s stability and reactivity make it a valuable intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which (2R)-1,1,1-Trifluoropentan-2-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. This compound may inhibit or activate specific pathways depending on its structural context and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
(2R)-1,1,1-Trifluoropropan-2-ol: A shorter chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
(2R)-1,1,1-Trifluorobutan-2-ol: Another analog with one less carbon, exhibiting similar reactivity but different solubility and boiling point.
Uniqueness: (2R)-1,1,1-Trifluoropentan-2-ol is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Its chiral center also adds to its uniqueness, making it valuable in stereoselective synthesis and applications where chirality is crucial.
Propriétés
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

